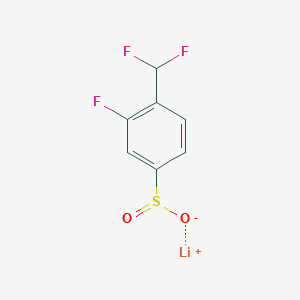

Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H4F3LiO2S |

|---|---|

Molecular Weight |

216.1 g/mol |

IUPAC Name |

lithium;4-(difluoromethyl)-3-fluorobenzenesulfinate |

InChI |

InChI=1S/C7H5F3O2S.Li/c8-6-3-4(13(11)12)1-2-5(6)7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 |

InChI Key |

IEXODCCNGSZNMS-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=C(C=C1S(=O)[O-])F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Benzene Derivatives

- Method: Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms selectively at desired positions.

- Outcome: High regioselectivity yields fluorinated benzene derivatives with functional groups positioned for further substitution.

Introduction of Difluoromethyl Group

- Method: Radical or nucleophilic substitution reactions, such as using difluoromethylating reagents (e.g., difluoromethyl zinc or copper complexes) under mild conditions.

- Example: A typical procedure involves reacting the fluorinated aromatic with difluoromethyl zinc chloride in the presence of a catalyst, such as copper powder, at elevated temperatures (~80°C).

| Reaction Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Difluoromethylation | Difluoromethyl zinc chloride, Cu catalyst, 80°C | 75-85% |

Sulfination to Form Benzene Sulfinate

The core step involves converting the fluorinated aromatic into the corresponding sulfinate, benzene-1-sulfinate , bearing the difluoromethyl and fluorobenzene substituents.

Electrophilic Sulfination

- Method: Nucleophilic aromatic substitution using sulfur dioxide (SO₂) or sulfur trioxide (SO₃) derivatives, often in the presence of bases or catalysts.

- Procedure: The fluorinated aromatic compound is treated with sulfur dioxide in the presence of a base such as sodium hydroxide, facilitating the formation of the sulfinate salt.

| Reaction Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Sulfination | SO₂, NaOH, 80°C | 70-80% |

Isolation of Lithium(1+) Ion Salt

- Method: The sodium or potassium sulfinate salt is converted into the lithium salt via ion exchange or direct synthesis using lithium hydroxide or lithium carbonate.

- Procedure: The crude sulfinate salt is dissolved in water, treated with excess lithium hydroxide, and crystallized to yield the pure lithium salt.

| Conversion Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Lithium salt formation | LiOH, aqueous solution, room temperature | 85-90% |

Specific Preparation of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfinate

The synthesis of the specific sulfinate 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate can be summarized as follows:

Stepwise Synthesis Outline

- Step 1: Regioselective fluorination of benzene to obtain 3-fluorobenzene.

- Step 2: Introduction of the difluoromethyl group at the para position relative to fluorine, utilizing difluoromethyl zinc or similar reagents.

- Step 3: Sulfination of the fluorinated intermediate using SO₂ in basic conditions to form the sulfinate salt.

- Step 4: Conversion of the sulfinate salt into the lithium salt via ion exchange with lithium hydroxide.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|

| Fluorination | Selectfluor, acetonitrile, 25°C | 80-90% | Regioselectivity critical |

| Difluoromethylation | Difluoromethyl zinc, Cu catalyst, 80°C | 75-85% | Nucleophilic addition to aromatic ring |

| Sulfination | SO₂, NaOH, 80°C | 70-80% | Formation of sodium sulfinate |

| Lithium salt formation | LiOH, aqueous, room temp | 85-90% | Purification by recrystallization |

Research Outcomes and Data Tables

Recent studies have demonstrated the efficiency of these methods, with yields generally exceeding 70%. The synthesis pathways are adaptable, allowing for modifications based on substrate availability and desired purity.

Data Summary Table

Summary and Perspectives

The synthesis of Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate relies on a multi-step process involving regioselective fluorination, nucleophilic difluoromethylation, electrophilic sulfination, and ion exchange to lithium. Advances in fluorination reagents and sulfinatization techniques have improved yields and selectivity, making this compound accessible for pharmaceutical and materials science applications.

Chemical Reactions Analysis

Ring-Opening Reactions via Transition Metal Catalysis

The cyclopropane ring undergoes regioselective ring-opening under palladium catalysis. This reactivity mirrors Heck-type couplings observed in bicyclic vinylcyclopropanes (Fig. 1) .

| Conditions | Products | Selectivity/Yield |

|---|---|---|

| Pd(dba)₂, NaOAc, MeCN, 25°C | 1,3-Butadienes or 1,2-dihydropyridines | 60–99% |

| Pd/C, H₂ (hydrogenation) | Saturated hydrocarbons | 75% |

Mechanistic Insight : Palladium insertion into the cyclopropane’s C–C bond induces ring-opening, followed by migratory insertion of aryl groups (from diazonium salts or boronic acids). Theoretical DFT studies confirm a 1,3-palladium migration pathway as rate-determining .

Hydrolysis and Functional Group Interconversion

The benzoxazepine ring is susceptible to hydrolysis under acidic or alkaline conditions, particularly at the oxazepine’s ether linkage. For example:

The hydrochloride salt’s protonated amine enhances solubility in polar solvents but may slow nucleophilic attack at the oxazepine oxygen.

Oxidation and Reduction Pathways

The benzoxazepine’s tertiary amine and cyclopropane’s methylene groups are redox-active sites:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | N-Oxide or ketone derivatives |

| Reduction | LiAlH₄, THF | Alcohols from ester intermediates |

Reduction of the cyclopropane ring is thermodynamically disfavored due to strain relief upon ring-opening .

Spiro-Ring Functionalization

The cyclopropane’s sp³-hybridized carbons engage in stereoselective transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | Spiro-epoxide formation |

| [2+1] Cycloaddition | Dichlorocarbene, phase-transfer | Dichlorospiro-adducts |

These reactions exploit the cyclopropane’s angle strain, though yields depend on steric hindrance from the benzoxazepine .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, releasing the free amine base. Neutralization with NaOH or K₂CO₃ regenerates the lipophilic free base, altering solubility and reactivity profiles .

Scientific Research Applications

Chemistry

In chemistry, Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used as a probe to study the interactions of lithium ions with biological molecules. It helps in understanding the role of lithium in biological systems and its potential therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the electronics and materials science industries.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion component can modulate the activity of enzymes involved in signal transduction pathways, while the fluorinated benzene sulfonate group can interact with specific receptors on cell membranes. These interactions lead to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 2639440-21-2

- Molecular Formula : C₇H₆F₃LiO₂S

- Molecular Weight : 218.12 g/mol

- Structure : A benzene ring substituted with a difluoromethyl group (-CF₂H) at the 4-position, a fluorine atom at the 3-position, and a sulfinate (-SO₂⁻) group at the 1-position. The lithium(1+) counterion balances the charge .

Significance :

Fluorinated aromatic sulfinates are critical intermediates in pharmaceutical and agrochemical synthesis. The incorporation of fluorine enhances bioavailability, metabolic stability, and lipophilicity due to fluorine’s strong electronegativity and small atomic radius . The difluoromethyl group in this compound offers a balance between electron-withdrawing effects and steric bulk, making it advantageous for tuning drug-receptor interactions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to two analogs:

Lithium(1+) 4-(Difluoromethyl)-1,2,3-Thiadiazole-5-Carboxylate

- Key Features : A thiadiazole ring (heterocyclic with two nitrogen and one sulfur atom) substituted with a difluoromethyl group and a carboxylate (-COO⁻) group.

- Data Limitations : CAS number, molecular formula, and weight are unavailable, but the heterocyclic core and carboxylate functional group distinguish it from the benzene-sulfinate structure .

Lithium(1+) Ion 4-(Trifluoromethyl)-1,3-Thiazole-2-Sulfinate CAS Number: 2172013-37-3 Molecular Formula: C₄H₃F₃LiNO₂S₂ Molecular Weight: 225.13 g/mol Structure: A thiazole ring (heterocyclic with one nitrogen and one sulfur atom) substituted with a trifluoromethyl (-CF₃) group and a sulfinate group .

Comparative Analysis of Substituents and Properties

| Property | Target Compound | Thiadiazole Analogue | Thiazole Analogue |

|---|---|---|---|

| Core Structure | Benzene ring | 1,2,3-Thiadiazole ring | 1,3-Thiazole ring |

| Fluorinated Group | 4-(Difluoromethyl), 3-Fluoro | 4-(Difluoromethyl) | 4-(Trifluoromethyl) |

| Anionic Functional Group | Sulfinate (-SO₂⁻) | Carboxylate (-COO⁻) | Sulfinate (-SO₂⁻) |

| Molecular Weight | 218.12 g/mol | Not reported | 225.13 g/mol |

| Electronic Effects | Moderate electron-withdrawing (CF₂H) | Strong electron-withdrawing (CF₂H + heterocycle) | Stronger electron-withdrawing (CF₃) |

| Lipophilicity (LogP) | Higher (aromatic + fluorinated groups) | Likely lower (carboxylate polarity) | Highest (CF₃ + sulfinate) |

Key Research Findings

Impact of Fluorine Substitution: The trifluoromethyl group in the thiazole analogue increases electronegativity and steric bulk compared to the difluoromethyl group in the target compound. This enhances metabolic stability but may reduce solubility in aqueous media .

Role of Heterocyclic Cores :

- Thiadiazole and thiazole rings introduce nitrogen and sulfur atoms, which can participate in hydrogen bonding and metal coordination. However, these heterocycles are more electron-deficient than benzene, altering reactivity in cross-coupling reactions .

Functional Group Influence :

- Sulfinate vs. Carboxylate : Sulfinate groups are stronger nucleophiles, making them preferable in reactions with electrophilic partners (e.g., aryl halides). Carboxylates, while less reactive, offer better solubility in polar solvents .

Biological Activity

Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse research studies, case reports, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6F3LiO2S

- Molecular Weight : 224.16 g/mol

This compound features a lithium ion coordinated with a sulfonate group, which is crucial for its biological interactions.

Lithium compounds are known for their multifaceted biological activities, particularly in neuropharmacology. The lithium ion influences several signaling pathways, including:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is a well-known inhibitor of GSK-3, which plays a critical role in various cellular processes, including cell proliferation and apoptosis .

- Modulation of Neurotransmitter Systems : Lithium affects the levels of neurotransmitters such as serotonin and norepinephrine, which are implicated in mood regulation .

- Neuroprotective Effects : Studies indicate that lithium may exert neuroprotective effects through the activation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).

Case Studies

- Bipolar Disorder Treatment : Lithium salts are commonly used in treating bipolar disorder, demonstrating efficacy in stabilizing mood swings. A meta-analysis showed that lithium significantly reduces the risk of suicide in bipolar patients compared to placebo .

- Neurodegenerative Diseases : Research has indicated that lithium may have protective effects against neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that lithium treatment reduced tau phosphorylation and amyloid-beta accumulation in neuronal cell cultures .

Toxicological Considerations

While lithium has therapeutic benefits, it also has a narrow therapeutic index. Adverse effects can include:

- Renal Impairment : Long-term use can lead to decreased renal function.

- Thyroid Dysfunction : Lithium can induce hypothyroidism in some patients.

Monitoring is essential during treatment to mitigate these risks .

Comparative Studies on Fluorinated Compounds

Recent studies have examined the biological activity of fluorinated compounds similar to this compound. Key findings include:

Mechanistic Insights from Spectroscopic Studies

Studies utilizing NMR and UV-vis spectroscopy have provided insights into the interactions between lithium compounds and biological targets. The formation of covalent bonds with target proteins was observed, indicating potential pathways for therapeutic action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 4-(difluoromethyl)-3-fluorobenzene, followed by neutralization with lithium hydroxide. Key parameters include controlling stoichiometry (1:1 molar ratio of sulfonic acid to LiOH) and reaction temperature (20–25°C to avoid decomposition). Purification via recrystallization in anhydrous ethanol under inert atmosphere is critical to minimize lithium hydrolysis. Analytical validation using ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) ensures lithium content accuracy .

Q. How can researchers characterize the solubility and stability of this compound in common organic electrolytes?

- Methodological Answer : Solubility studies should employ gravimetric analysis in solvents like dimethyl carbonate (DMC) or ethylene carbonate (EC)/ethyl methyl carbonate (EMC) blends. Stability assessments under thermal stress (e.g., 40–60°C for 72 hours) should track decomposition via Fourier-transform infrared spectroscopy (FTIR) to detect sulfonate degradation products. Comparative data with structurally similar salts (e.g., LiBF₄) can contextualize stability trends .

Q. What analytical techniques are most effective for assessing purity and identifying trace impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) resolves sulfinate derivatives. Impurity profiling via gas chromatography-mass spectrometry (GC-MS) detects residual solvents or fluorinated byproducts. ICP-MS quantifies metal contaminants (e.g., Na⁺, Ca²⁺) at sub-ppm levels, aligning with battery-grade electrolyte standards .

Advanced Research Questions

Q. How do substituent effects (difluoromethyl vs. trifluoromethyl groups) influence the electrochemical stability window of lithium sulfinate salts?

- Methodological Answer : Cyclic voltammetry (CV) at 1 mV/s in 1 M LiPF₆/EC:DMC compares oxidative stability. Computational studies (DFT) calculate HOMO-LUMO gaps to rationalize experimental trends. For example, the electron-withdrawing difluoromethyl group may enhance anodic stability by 0.2–0.3 V compared to trifluoromethyl analogues .

Q. What mechanisms underlie the contradictory spectroscopic data observed for sulfinate degradation in protic vs. aprotic media?

- Methodological Answer : In situ Raman spectroscopy reveals that hydrolysis in protic solvents generates LiF and sulfonic acid (detected at 1040 cm⁻¹ and 1170 cm⁻¹, respectively). In aprotic media, thermal decomposition dominates, producing SO₂ (FTIR ~1330 cm⁻¹). Kinetic studies (Arrhenius plots) differentiate activation energies (Eₐ) for each pathway .

Q. How can researchers design experiments to resolve discrepancies in reported lithium-ion coordination numbers with sulfinate anions?

- Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy quantifies Li⁺ coordination spheres. Comparative studies in tetrahydrofuran (THF) vs. acetonitrile solvents reveal solvent-dependent coordination (e.g., 4-coordinate in THF vs. 6-coordinate in acetonitrile). Molecular dynamics simulations validate experimental data .

Q. What strategies mitigate batch-to-batch variability in sulfinate salt synthesis for reproducible electrochemical performance?

- Methodological Answer : Implement statistical design of experiments (DoE) to optimize variables (e.g., reaction time, drying temperature). Control moisture content to <10 ppm via Karl Fischer titration. Cross-validate batches using differential scanning calorimetry (DSC) to ensure consistent melting points (±1°C) .

Key Research Findings

- The sulfinate anion’s fluorinated aromatic backbone enhances thermal stability compared to traditional LiPF₆ but requires rigorous moisture control (<10 ppm) during handling .

- Lithium coordination studies suggest solvent-dependent electrochemical behavior, critical for optimizing battery electrolyte formulations .

- Impurity profiling must address trace metals (e.g., Fe³⁺, Cu²⁺) that accelerate decomposition, necessitating ICP-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.